Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 and 241.28 . The compound is a liquid at 20°C and is white to light yellow in color .
Synthesis Analysis
This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes . As reported in the Carreira lab, it can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can undergo [3+2] cycloadditions with dipolariphiles . This reaction is used to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a liquid at 20°C . It has a refractive index of 1.474 and a density of 1.052 g/mL at 25 °C . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis of Thia and Oxa-Azaspiro[3.4]octanes
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate serves as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes. These compounds are small-ring spirocycles, which are structures consisting of two rings sharing one common atom. The compound can undergo [3+2] cycloadditions with dipolariphiles to generate these spirocycles, as reported in the Carreira lab .
Cycloaddition Reactions
The compound is known to readily participate in [3+2] cycloaddition reactions with dipolariphiles. This type of reaction is a cornerstone in synthetic organic chemistry, allowing for the construction of five-membered rings with good regio- and stereoselectivity .
Chemical Synthesis and Characterization
It is used as an intermediate in chemical synthesis and characterization studies. For example, derivatives of N-Boc piperazine have been synthesized using this compound and characterized by various spectroscopic methods .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYZZXUWPRCEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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